molecular formula C18H20ClNO6 B11991562 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate

Cat. No.: B11991562
M. Wt: 381.8 g/mol
InChI Key: OJIKJXGXJQZBFP-JTQLQIEISA-N
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Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Methylation: Methylation at the 4-position can be carried out using methyl iodide and a base like potassium carbonate.

    Introduction of the Propanoate Group: The propanoate group can be introduced through esterification reactions involving the appropriate carboxylic acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during synthesis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, chromenone derivatives are often studied for their potential as enzyme inhibitors, particularly in the context of cancer and inflammatory diseases. This compound could be investigated for similar applications.

Medicine

Medicinally, chromenone derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. This compound could be explored for its therapeutic potential in these areas.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or signaling pathways involved in disease processes. The molecular targets could include kinases, proteases, or other enzymes critical to cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-chloro-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate: Lacks the methyl group, potentially altering its chemical properties and applications.

Uniqueness

The presence of both the chlorine and methyl groups in 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate makes it unique. These groups can influence the compound’s reactivity, solubility, and biological activity, potentially making it more effective in certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20ClNO6

Molecular Weight

381.8 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C18H20ClNO6/c1-9-6-15(21)24-13-8-14(12(19)7-11(9)13)25-16(22)10(2)20-17(23)26-18(3,4)5/h6-8,10H,1-5H3,(H,20,23)/t10-/m0/s1

InChI Key

OJIKJXGXJQZBFP-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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